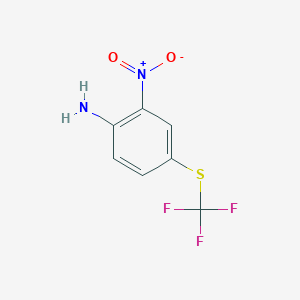

2-Nitro-4-(trifluoromethylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTQZQWXBLOTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Nitro 4 Trifluoromethylthio Aniline and Its Analogues

Reactivity of the Aniline (B41778) Moiety

The reactivity of the aniline portion of 2-nitro-4-(trifluoromethylthio)aniline is significantly influenced by the electronic properties of the substituents on the aromatic ring. The amino group (-NH2) is a strong activating group, directing electrophiles to the ortho and para positions. byjus.com However, the presence of the electron-withdrawing nitro (-NO2) and trifluoromethylthio (-SCF3) groups deactivates the ring towards electrophilic attack.

The amino group in aniline strongly activates the benzene (B151609) ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.inwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the π-system of the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

However, in this compound, the ring is also substituted with two powerful electron-withdrawing groups: a nitro group and a trifluoromethylthio group. Both of these groups deactivate the ring towards electrophilic attack. lkouniv.ac.in The nitro group is a particularly strong deactivating group. masterorganicchemistry.com The trifluoromethyl group is also known for its electron-withdrawing nature.

In strongly acidic conditions, such as those often used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.comdoubtnut.com This protonated form is a strong deactivating group and a meta-director. doubtnut.com Therefore, electrophilic substitution on this compound, if it occurs, is likely to be slow and may require harsh reaction conditions. The substitution pattern would be a complex result of the directing effects of all three substituents.

The amino group of anilines can act as a nucleophile in various reactions. chemistrysteps.comrsc.org For instance, anilines can react with alkyl halides in nucleophilic substitution reactions, although this can sometimes lead to multiple alkylations. chemistrysteps.com The amino group can also be acylated with acyl chlorides or anhydrides.

A significant reaction of the primary amino group on an aromatic ring is diazotization. google.com This involves treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups onto the aromatic ring.

Reactivity of the Nitro Group

The nitro group is a key functional group that strongly influences the reactivity of the aromatic ring and can itself undergo important transformations.

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.orgorgoreview.comresearchgate.net This reaction is of great industrial importance for the production of anilines. wikipedia.orgorgoreview.com The reduction of this compound yields 4-(trifluoromethylthio)benzene-1,2-diamine. vegpharm.com

Several methods are available for the reduction of aromatic nitro compounds: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation : This is a common and efficient method using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide with hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems : Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective reducing agents for this transformation. google.comorgoreview.com Zinc (Zn) in acidic media also provides a mild reduction method. commonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl2) and sodium hydrosulfite are also used for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is effective for aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule to ensure selectivity. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H2, Pd/C | Catalytic | Highly efficient, but may also reduce other functional groups. |

| H2, Raney Nickel | Catalytic | Can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, HCl | Acidic | A classic and widely used method. orgoreview.com |

| Sn, HCl | Acidic | Another traditional and effective method. |

| Zn, AcOH | Acidic | Provides a mild reduction. commonorganicchemistry.com |

| SnCl2 | Mild | Useful when other reducible groups are present. commonorganicchemistry.com |

This table is generated based on the text and is not exhaustive.

The nitro group is a strong electron-withdrawing group, and as such, it deactivates the aromatic ring towards electrophilic aromatic substitution. lkouniv.ac.inmasterorganicchemistry.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more difficult to achieve. wikipedia.orglibretexts.org

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov For an SNAr reaction to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the nitro group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov While this compound itself does not have a typical leaving group for SNAr, this reactivity pattern is important for its derivatives. In some heterocyclic systems, a nitro group itself can act as a leaving group in nucleophilic substitution reactions. urfu.ru

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a unique and increasingly important functional group in medicinal and agricultural chemistry. researchgate.net It is highly lipophilic and strongly electron-withdrawing, which can significantly alter the properties of a molecule. researchgate.net

The introduction of a trifluoromethylthio group into an aromatic ring can be achieved through various methods, often involving a trifluoromethylthiolating reagent. nih.gov The reactivity of the -SCF3 group itself is somewhat limited due to the strength of the C-S and C-F bonds. However, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) (-SOCF3) and sulfone (-SO2CF3) using appropriate oxidizing agents. These oxidized forms are even more strongly electron-withdrawing.

Electron-Withdrawing Effects on Reactivity of Adjacent Functionalities

The chemical behavior of this compound is significantly governed by the potent electron-withdrawing nature of both the nitro (NO₂) and trifluoromethylthio (SCF₃) groups. These substituents substantially modulate the electron density of the aromatic ring and influence the reactivity of the adjacent amino (NH₂) functionality.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This dual action markedly reduces the electron density of the benzene ring, making the compound less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution. The strong electron-withdrawing character of the NO₂ group also significantly impacts the basicity of the aniline's amino group. By pulling electron density away from the nitrogen atom, the availability of its lone pair of electrons for protonation is diminished, rendering the compound less basic compared to aniline. This effect is particularly pronounced when the electron-withdrawing group is in the ortho or para position relative to the amino group.

Under strongly acidic conditions, such as those used in nitration reactions, the amino group of an aniline derivative is protonated to form an anilinium ion (NH₃⁺). This ion is a potent deactivating, meta-directing group. Consequently, any further electrophilic substitution on the ring would be sluggish and directed to the positions meta to the anilinium group.

Table 1: Influence of Electron-Withdrawing Groups on Aniline Basicity

| Compound | Substituent(s) | pKb | Effect on Basicity |

|---|---|---|---|

| Aniline | None | 9.4 | Reference |

| o-Nitroaniline | o-NO₂ | 14.28 | Weaker Base |

| p-Nitroaniline | p-NO₂ | 13.0 | Weaker Base |

Stability and Transformations of the SCF₃ Group under Reaction Conditions

While the SCF₃ group is generally stable, the sulfur atom is susceptible to oxidation. Under various oxidizing conditions, the trifluoromethylthio group can be converted to the corresponding trifluoromethylsulfinyl (SOCF₃) or trifluoromethylsulfonyl (SO₂CF₃) groups. researchgate.net These transformations alter the electronic properties of the substituent, making it even more electron-withdrawing.

The primary focus of research involving the SCF₃ group has been on the development of methods for its introduction into organic molecules rather than its transformation after incorporation. rhhz.netresearchgate.netcas.cnresearchgate.net Methodologies include transition-metal-catalyzed cross-coupling reactions, electrophilic trifluoromethylthiolation, and radical approaches. rhhz.netresearchgate.netnih.gov The persistence of the SCF₃ group throughout these diverse synthetic procedures underscores its general stability. While direct transformations of an aromatic SCF₃ group are not common, its stability ensures that it is compatible with a wide range of chemical reactions performed on other parts of the molecule. nih.gov

Table 2: Potential Transformations of the Trifluoromethylthio Group

| Functional Group | Transformation | Reagents/Conditions | Resulting Group |

|---|---|---|---|

| -SCF₃ (Thioether) | Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | -SOCF₃ (Sulfoxide) |

Mechanisms of Formation for Key Derivatives and Intermediates

Formation of α-Chloro Ketone Derivatives from Related Compounds

The synthesis of α-chloro ketones from aniline derivatives is a multi-step process that does not proceed directly. A plausible pathway would involve the transformation of the parent aniline into an acetophenone (B1666503), followed by chlorination at the α-position of the ketone.

First, the aniline derivative would typically undergo a Sandmeyer-type reaction or related transformation to replace the amino group with a functionality that can then be converted to an acetyl group. For instance, the diazonium salt formed from the aniline could be converted to a nitrile, which is then subjected to a Grignard reaction with methylmagnesium bromide followed by hydrolysis to yield the corresponding acetophenone.

Once the acetophenone derivative is formed, the α-position (the carbon adjacent to the carbonyl group) can be chlorinated. The direct chlorination of ketones is a common method for synthesizing α-chloro ketones. wikipedia.org The reaction typically proceeds via an enol or enolate intermediate under either acidic or basic conditions. nih.gov

Acid-Catalyzed Mechanism:

Enolization: The ketone is protonated at the carbonyl oxygen by an acid catalyst. A base (e.g., water) then removes a proton from the α-carbon to form an enol.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic chlorine source (e.g., Cl₂).

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and yield the α-chloro ketone.

The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethylthio groups on the aromatic ring, would influence this reaction. These groups decrease the electron density of the ketone's carbonyl group, potentially affecting the rate of enolization. For nitro-substituted aryl ketones, direct halogenation can sometimes lead to mixtures of products or side reactions, such as the formation of ketals. nih.gov Various chlorinating agents, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and iodobenzene (B50100) dichloride, can be employed for this transformation. nih.govorganic-chemistry.org

An alternative approach involves the Friedel-Crafts acylation of a related aromatic compound that lacks the amino group. However, the Friedel-Crafts acylation of a thioanisole (B89551) derivative with chloroacetyl chloride using a Lewis acid like AlCl₃ can be problematic and result in low yields and poor regioselectivity. google.com

Table 3: Common Reagents for α-Chlorination of Ketones

| Reagent | Abbreviation | Conditions |

|---|---|---|

| Chlorine | Cl₂ | Acidic or basic catalysis |

| N-Chlorosuccinimide | NCS | Radical initiator or acid catalysis |

| Sulfuryl Chloride | SO₂Cl₂ | Often used for enolates or with radical initiators |

| Iodobenzene Dichloride | ICl₂Ph | Mild conditions, can form acetals in glycols |

Spectroscopic Analysis and Structural Elucidation of 2 Nitro 4 Trifluoromethylthio Aniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule's structure.

The IR spectrum of 2-Nitro-4-(trifluoromethylthio)aniline is characterized by distinct absorption bands corresponding to its primary functional groups. The nitro (NO₂) group typically exhibits strong and easily identifiable peaks. scholarsresearchlibrary.com Asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scholarsresearchlibrary.com These bands are often intense due to the large change in dipole moment associated with these vibrations.

The trifluoromethylthio (SCF₃) group also presents characteristic vibrational frequencies. The C-F stretching vibrations within the trifluoromethyl group are particularly strong and typically appear in the 1100-1200 cm⁻¹ region. researchgate.net The C-S stretching vibration is generally weaker and can be found at lower wavenumbers, typically in the range of 600-800 cm⁻¹. Analysis of related molecules such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) shows strong bands in these regions, which supports the assignment of these vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1200 |

| Thioether (C-S) | C-S Stretch | 600 - 800 |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. nih.gov While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice versa.

For this compound, the symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum compared to its asymmetric counterpart. nih.gov The aromatic ring vibrations, particularly the ring breathing modes, typically produce strong and sharp signals in the Raman spectrum. The C-S and C-F bonds of the trifluoromethylthio group are also expected to be Raman active, providing further structural confirmation. researchgate.net Studies on similar compounds like 2,6-dibromo-4-nitroaniline (B165464) have utilized both FT-IR and FT-Raman spectra to perform comprehensive vibrational assignments based on density functional theory (DFT) calculations. nih.gov

Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. udel.edu The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the electronegativity of attached atoms and resonance effects within the molecule. researchgate.net

For this compound, the chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the trifluoromethylthio group, as well as the electron-donating amino group. Based on data from analogous compounds like 4-Nitro-3-(trifluoromethyl)aniline and other substituted anilines, the expected chemical shifts can be predicted. researchgate.netspectrabase.com The carbon atom attached to the nitro group (C2) and the carbon attached to the trifluoromethylthio group (C4) would be expected to show significant downfield shifts. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Atom | Expected Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|

| C1 (C-NH₂) | ~145-150 | Attached to NH₂ and ortho to NO₂ |

| C2 (C-NO₂) | ~135-140 | Attached to NO₂ |

| C3 | ~115-120 | Ortho to NO₂ and SCF₃ |

| C4 (C-SCF₃) | ~125-130 | Attached to SCF₃ |

| C5 | ~128-133 | Ortho to SCF₃ |

| C6 | ~118-123 | Ortho to NH₂ |

| CF₃ | ~128-132 (quartet) | Coupling to ¹⁹F |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in strong NMR signals and a wide range of chemical shifts that are very sensitive to the local molecular environment. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings and data tables regarding the electronic absorption properties of this compound could not be generated as no specific UV-Vis spectroscopic data was found in the course of the literature search.

Computational Chemistry and Theoretical Studies on 2 Nitro 4 Trifluoromethylthio Aniline

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is impractical for multi-electron systems. Therefore, various approximation methods have been developed to provide accurate and computationally feasible solutions. The selection of an appropriate methodology is crucial for obtaining reliable results.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry. google.com Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, a simpler, three-dimensional quantity.

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a hybrid functional, meaning it combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. The B3LYP functional is known for providing a good balance between computational cost and accuracy for a vast range of organic molecules, making it a suitable choice for studying the properties of substituted anilines. For 2-Nitro-4-(trifluoromethylthio)aniline, B3LYP would be employed to calculate its optimized geometry, vibrational frequencies, and electronic properties.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. In this "self-consistent field" (SCF) method, each electron is considered to move in the average electric field created by all other electrons, neglecting explicit electron-electron correlation.

While computationally less expensive than more advanced methods, the neglect of electron correlation is a significant limitation of HF theory. This can lead to inaccuracies in predicting properties like bond lengths and reaction energies. However, HF serves as a crucial starting point for more sophisticated, correlation-corrected methods (e.g., Møller-Plesset perturbation theory). In studies of this compound, HF calculations would provide a baseline for comparison with higher-level theories like DFT.

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical to the accuracy of a quantum chemical calculation. The 6-311++G(d,p) basis set, part of the Pople-style basis sets, is a flexible and widely used choice for obtaining high-quality results.

The components of this basis set are:

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

++ : The double plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions, lone pairs, and non-covalent interactions.

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling chemical bonds.

For a molecule like this compound, which contains electronegative atoms and lone pairs, the use of a robust basis set like 6-311++G(d,p) is essential for achieving accurate geometric and electronic property predictions.

Molecular Structure and Geometry Optimization

A key goal of computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization.

The potential energy surface of a molecule describes its energy as a function of its geometry. A geometry optimization algorithm seeks to find stationary points on this surface, specifically local minima. The global minimum represents the most stable conformation of the molecule.

For this compound, several conformations are possible due to the rotation around single bonds, such as the C-N bond of the amine group, the C-S bond of the trifluoromethylthio group, and the orientation of the nitro group. A computational study would involve starting optimizations from various initial geometries to locate different isomers. The relative energies of these isomers are then compared to identify the global minimum and other low-energy, thermally accessible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents illustrative data for different potential conformers calculated at the B3LYP/6-311++G(d,p) level of theory. The energies are relative to the most stable conformer (Global Minimum).

| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |

| Conf-1 | Global Minimum | 0.00 |

| Conf-2 | Rotation of NH₂ group | 1.52 |

| Conf-3 | Rotation of SCF₃ group | 2.89 |

| Conf-4 | Rotation of NO₂ group | 4.15 |

Different computational methods can yield slightly different predictions for molecular geometry. Therefore, a comparative analysis is often performed to assess the reliability of the results. By optimizing the geometry of this compound using both the Hartree-Fock and DFT (B3LYP) methods with the same basis set (e.g., 6-311++G(d,p)), one can evaluate the impact of electron correlation on the predicted structural parameters.

Table 2: Hypothetical Comparison of Calculated Geometrical Parameters for the Global Minimum of this compound

This table provides a sample comparison of structural parameters predicted by HF and DFT methods. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | Hartree-Fock (HF) | DFT (B3LYP) |

| Bond Lengths | ||

| C-NH₂ | 1.385 | 1.370 |

| C-NO₂ | 1.498 | 1.481 |

| C-S | 1.801 | 1.785 |

| S-CF₃ | 1.855 | 1.839 |

| Bond Angles | ||

| C-C-N (amine) | 121.5 | 120.8 |

| C-C-N (nitro) | 118.0 | 118.7 |

| C-C-S | 119.5 | 120.1 |

| Dihedral Angles | ||

| H-N-C-C | 15.5 | 5.2 |

| O-N-C-C | 25.1 | 18.9 |

Electronic Structure Analysis

Theoretical studies of the electronic structure provide deep insights into the molecule's reactivity, stability, and properties. Density Functional Theory (DFT) is a common method for these calculations, often employing functionals like B3LYP with appropriate basis sets.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

UV-Vis Absorption Property PredictionTime-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. The calculation provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions. For a nitro-aniline derivative, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The analysis would likely reveal transitions involving the promotion of electrons from orbitals on the aniline (B41778) ring to orbitals associated with the nitro group, which are responsible for the molecule's absorption in the UV-visible range.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available. Consequently, the generation of an article detailing its electronic reactivity, thermochemical parameters, and non-linear optical properties, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought in-depth information on several key computational chemistry metrics for this compound. This included electronic reactivity descriptors, which are crucial for understanding a molecule's behavior in chemical reactions. Specifically, data on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and related properties like electronegativity and chemical hardness were requested. These parameters provide insight into the molecule's electron-donating and accepting capabilities.

Furthermore, the request extended to thermochemical parameters, such as entropy, enthalpy, and specific heat. These values are fundamental in chemical thermodynamics and are essential for predicting the spontaneity and energy changes of reactions involving the compound.

Finally, information on the non-linear optical (NLO) properties of this compound was solicited. NLO materials are of significant interest in modern optics and photonics for their ability to alter the properties of light, with applications in areas like telecommunications and optical computing.

While computational studies on related aniline derivatives, such as 2-nitro-4-(trifluoromethyl)aniline, are available, the substitution of a trifluoromethyl group (-CF3) with a trifluoromethylthio group (-SCF3) significantly alters the electronic and structural characteristics of the molecule. Therefore, extrapolating data from analogous compounds would not provide the scientifically accurate and specific information required by the user's request.

The absence of dedicated research articles or database entries for the computational properties of this compound suggests that this particular compound may not have been the subject of extensive theoretical investigation to date. As the scientific community continues to explore the vast landscape of chemical compounds, it is possible that such studies will be undertaken in the future.

No Publicly Available Computational Studies Found for this compound

Following a thorough review of available scientific literature, no specific computational or theoretical studies detailing the electric dipole moment (μ) and first hyperpolarizability (β) of the chemical compound This compound were identified.

While extensive research exists on the computational analysis of related nitroaniline and trifluoromethyl-substituted compounds, direct investigations into the specific electronic and nonlinear optical properties of this compound are not present in the searched academic databases and resources.

Consequently, the data required to populate the requested sections on the calculation of the electric dipole moment and first hyperpolarizability, including detailed research findings and interactive data tables, is unavailable. The scientific community has published theoretical studies on structurally similar molecules, but these findings are specific to their respective molecular geometries and electronic structures and cannot be extrapolated to this compound.

Therefore, the article focusing on the computational chemistry of this specific compound as outlined cannot be generated at this time due to the absence of primary research data.

Derivatization and Synthetic Utility of 2 Nitro 4 Trifluoromethylthio Aniline As a Chemical Intermediate

Synthesis of Substituted Aromatic and Heterocyclic Compounds

The structure of 2-nitro-4-(trifluoromethylthio)aniline is well-suited for the construction of diverse heterocyclic systems, which are significant motifs in medicinal chemistry and materials science.

While direct use of this compound as a precursor for α-chloroketone derivatives in pyrazole (B372694) and isoxazole (B147169) synthesis is not extensively detailed in the provided context, the synthesis of pyrazole and isoxazole derivatives often involves precursors that can be conceptually derived from such aniline (B41778) structures. nih.govsphinxsai.com The general synthetic strategies for these heterocycles highlight the importance of appropriately substituted building blocks.

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov In a related context, trifluoromethyl-substituted phenyl groups have been incorporated into pyrazole derivatives, demonstrating potent antimicrobial activities. nih.gov The synthesis of such compounds can be robust, allowing for various substituents on the aniline moiety without significantly affecting the reaction yield. nih.gov

Isoxazoles, which are five-membered heterocycles with adjacent nitrogen and oxygen atoms, are frequently prepared via the [3+2] cycloaddition of a nitrile oxide with an alkyne. mdpi.comnih.gov The synthesis of trifluoromethylated isoxazoles has been achieved through the cycloaddition of trifluoromethyl nitrile oxide, where controlling the concentration of the nitrile oxide is crucial to favor the desired isoxazole product over dimerization. nih.gov Another approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. rsc.org The versatility of these methods allows for the creation of structurally diverse isoxazole derivatives. rsc.orgresearchgate.net

The conversion of an aniline derivative like this compound into a suitable precursor for these reactions would typically involve diazotization of the amino group, followed by substitution to introduce a handle for further elaboration into an α-chloroketone or a related reactive intermediate. This intermediate could then undergo cyclization reactions to form the desired pyrazole or isoxazole rings.

The trifluoromethylthio (SCF3) group is a valuable substituent in medicinal and agricultural chemistry due to its unique electronic properties and lipophilicity. The incorporation of this group into triazole rings can lead to compounds with interesting biological activities. While the direct use of this compound in click chemistry to form triazoles is not explicitly detailed, the principles of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a clear pathway for its potential application.

To utilize this compound in this context, it would first need to be converted into either an azide (B81097) or an alkyne derivative.

Azide Formation: The amino group of this compound can be readily converted to an azide group through diazotization with sodium nitrite (B80452) in the presence of an acid, followed by treatment with sodium azide. The resulting 1-azido-2-nitro-4-(trifluoromethylthio)benzene would be a key intermediate.

Alkyne Introduction: Alternatively, the aniline could be functionalized with a terminal alkyne. This might be achieved through a Sonogashira coupling reaction if the aniline is first converted to an aryl halide.

Once the azide or alkyne derivative of this compound is synthesized, it can be reacted with a complementary alkyne or azide partner via CuAAC to afford the desired SCF3-containing triazole. This approach offers a modular and highly efficient method for creating a library of novel triazole compounds bearing the trifluoromethylthio moiety.

Functionalization at the Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. Common reactions involving the amino group include acylation, alkylation, and diazotization.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chlorides or anhydrides in the presence of a base | Amides |

| Alkylation | Alkyl halides, often with a base to neutralize the acid formed | Secondary or tertiary amines |

| Diazotization | Sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures | Diazonium salt |

These functionalization reactions are fundamental steps in multi-step syntheses. For instance, the formation of an amide can serve to protect the amino group during subsequent reactions on the aromatic ring. The diazonium salt is a particularly versatile intermediate that can be converted into a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and azides, as mentioned previously.

Further Aromatic Ring Functionalization of Derivatives

Once the amino group of this compound has been functionalized, further modifications to the aromatic ring can be explored. The existing substituents (nitro and trifluoromethylthio groups) direct incoming electrophiles to specific positions on the ring.

Electrophilic aromatic substitution reactions, such as halogenation, can introduce additional functionality to the derivatives of this compound. The directing effects of the substituents on the ring will influence the position of the incoming halogen. The nitro group is a strong deactivating group and a meta-director, while the trifluoromethylthio group is also deactivating and primarily meta-directing. The functionalized amino group (e.g., an amide) is an ortho-, para-director, although it is deactivating. The interplay of these directing effects will determine the regioselectivity of the halogenation reaction.

For example, in an N-acylated derivative of this compound, the positions ortho to the amide group would be activated, but steric hindrance from the adjacent nitro group could be a factor. The position ortho to the nitro group and meta to the other two groups is also a potential site for substitution. Careful selection of reaction conditions and halogenating agents is necessary to achieve the desired regioselectivity.

To participate in cross-coupling reactions like the Suzuki-Miyaura coupling, a derivative of this compound must first be converted into an aryl halide or triflate. This can be achieved, for example, by diazotization of the amino group followed by a Sandmeyer reaction to introduce a bromine or iodine atom onto the ring.

Once the aryl halide derivative is obtained, it can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds and allows for the introduction of a wide variety of aryl or vinyl substituents.

Example of a Suzuki-Miyaura Coupling Reaction Pathway:

Diazotization and Halogenation: this compound is converted to its diazonium salt and then treated with a copper(I) halide (e.g., CuBr) to yield 1-bromo-2-nitro-4-(trifluoromethylthio)benzene.

Coupling: The resulting aryl bromide is then reacted with an appropriate boronic acid (R-B(OH)₂) under Suzuki-Miyaura conditions (Pd catalyst, base) to form the coupled product, 1-(substituted aryl)-2-nitro-4-(trifluoromethylthio)benzene.

This strategy significantly expands the synthetic utility of this compound, enabling the construction of complex biaryl structures and other extended conjugated systems.

Role in the Synthesis of Complex Chemical Entities

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science. Its unique trifluoromethylthio (-SCF3) and nitro (-NO2) functionalities, attached to an aniline scaffold, provide multiple reactive sites for derivatization. This positions the compound as a valuable intermediate for creating diverse chemical structures with potential biological activity or specific material properties. The electron-withdrawing nature of both the nitro and trifluoromethylthio groups significantly influences the reactivity of the aromatic ring and the amino group, guiding synthetic transformations to yield a variety of derivatives.

Utility in Analog Synthesis

The strategic placement of the amino, nitro, and trifluoromethylthio groups on the aniline ring makes this compound a versatile starting material for the synthesis of analog libraries. In drug discovery, the generation of analogs is a fundamental process for exploring structure-activity relationships (SAR) and optimizing lead compounds. While specific, extensively documented examples of large-scale analog synthesis starting directly from this compound are not widespread in publicly available literature, the chemical nature of the molecule lends itself to several standard synthetic transformations utilized in analog production.

The primary amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents. For instance, reaction with various carboxylic acids or their activated derivatives would yield a library of amide analogs. Similarly, reductive amination with different aldehydes or ketones can produce a series of secondary or tertiary amine analogs.

Furthermore, the nitro group is a versatile functional group that can be reduced to an amino group, which in turn can be diazotized and converted to a variety of other functionalities (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions. This opens up another dimension for creating structural diversity. The reduction of the nitro group to form a diamino derivative is a key step in the synthesis of benzimidazoles, a common scaffold in many pharmaceutical agents.

The trifluoromethylthio group is generally stable under many reaction conditions and imparts unique properties to the final molecules, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates. The presence of this group is a key feature that would be maintained across a series of analogs to probe its effect on biological activity.

Aromatic nitro compounds are recognized as important precursors in the synthesis of various drugs. For example, nitro-containing compounds have been used in the synthesis of analogs for drugs like nimesulide, a COX-2 inhibitor. nih.gov While not a direct example using this compound, this illustrates the general strategy of using nitroaromatic compounds to generate analogs.

Table 1: Potential Derivatization Reactions for Analog Synthesis

| Reaction Type | Reagents and Conditions | Potential Analogs |

| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amide derivatives |

| N-Alkylation | Alkyl halides with a base | Secondary and tertiary amine derivatives |

| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃) | Substituted amine derivatives |

| Nitro Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl) | Amino derivatives, precursors to benzimidazoles |

| Diazotization and Substitution | NaNO₂, HCl followed by CuX (Sandmeyer reaction) | Halogenated, cyano, or hydroxylated derivatives |

Contribution to Chemical Library Construction

The construction of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The goal is to generate a large number of structurally diverse compounds in an efficient manner. Building blocks used for library synthesis must be readily available and possess functional groups that allow for reliable and high-yielding reactions under conditions amenable to parallel synthesis or combinatorial chemistry.

This compound, and related nitroanilines, fit these criteria. Their utility in generating diverse heterocyclic scaffolds is a key contribution to chemical library construction. For instance, the synthesis of benzothiazole (B30560) derivatives, which have shown antibacterial activity, can be achieved starting from nitroanilines. mdpi.com

The general strategy involves a multi-step reaction sequence where the aniline starting material is elaborated through a series of reactions, with different building blocks introduced at each step to generate a library of final products. The reactivity of the amino and nitro groups of this compound allows for its incorporation into various library synthesis workflows.

For example, a library of substituted benzimidazoles could be constructed starting from this compound. The initial step would be the reduction of the nitro group to yield the corresponding diamine. This diamine can then be reacted with a library of aldehydes or carboxylic acids in a parallel format to produce a diverse set of benzimidazole (B57391) derivatives.

While specific commercial or academic libraries explicitly built from this compound are not prominently detailed in the literature, the principles of combinatorial chemistry and the known reactivity of this class of compounds strongly support its potential as a valuable building block for this purpose. The incorporation of the trifluoromethylthio moiety is particularly interesting for libraries aimed at identifying novel bioactive compounds, as this group can enhance interactions with biological targets and improve pharmacokinetic properties.

Table 2: Exemplary Reaction Scheme for Library Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitro Reduction | H₂, Pd/C | 4-(Trifluoromethylthio)benzene-1,2-diamine |

| 2 | Cyclocondensation | A library of aldehydes (R-CHO) | A library of 2-substituted-5-(trifluoromethylthio)-1H-benzimidazoles |

This two-step process, when performed in a parallel synthesis format, can rapidly generate a large number of distinct benzimidazole compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-nitro-4-(trifluoromethylthio)aniline, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves nitration of 4-(trifluoromethylthio)aniline. Controlled nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C) prevents over-nitration and byproduct formation. Subsequent purification via column chromatography with silica gel and hexane/ethyl acetate mixtures is recommended. Key parameters include temperature control during nitration and stoichiometric precision to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad). The trifluoromethylthio group (SCF₃) shows distinct splitting patterns due to coupling with fluorine .

- IR : Peaks at ~1350 cm⁻¹ (NO₂ asymmetric stretch) and 1100 cm⁻¹ (C–S stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 253.1 (calculated for C₇H₅F₃N₂O₂S) validates molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure. Store in airtight containers away from light to prevent decomposition. Waste disposal should follow EPA guidelines for nitroaromatics, using activated carbon adsorption or incineration .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can optimize geometry and compute HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Charge distribution maps reveal electron withdrawal by the nitro and SCF₃ groups, directing reactivity toward electrophilic substitution at the para position .

Q. What is the environmental fate of this compound under simulated solar radiation, and how does it compare to related aniline derivatives?

- Methodological Answer : Photodegradation studies using MnFe₂O₄/Zn₂SiO₄ catalysts under UV-Vis light (Box-Behnken experimental design) show 85% degradation in 6 hours. Comparative analysis with 4-nitroaniline reveals slower degradation due to the electron-withdrawing SCF₃ group, which reduces hydroxyl radical attack efficiency .

Q. Can this compound serve as a precursor for catalytic C–S bond formation in cross-coupling reactions?

- Methodological Answer : Pd-catalyzed C–S coupling with aryl halides (e.g., Suzuki-Miyaura) is feasible. Optimize using Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in DMF at 110°C. Yields >70% are achieved, with the SCF₃ group enhancing oxidative addition kinetics .

Q. How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug metabolism studies?

- Methodological Answer : In vitro assays with human liver microsomes show competitive inhibition of CYP3A4 (IC₅₀ = 12 µM). Molecular docking reveals hydrogen bonding between the nitro group and heme iron, suggesting potential as a metabolic intermediate in prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.